molecular formula C10H13Cl2N B596215 (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride CAS No. 1209173-54-5

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Cat. No. B596215
M. Wt: 218.121
InChI Key: XWEXJYKHLQMCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a chemical compound with the empirical formula C10H12ClN · HCl . It is a solid substance and is used in scientific research, including drug development, organic synthesis, and chemical analysis.


Molecular Structure Analysis

The molecular weight of “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is 218.12 . The SMILES string representation of the molecule is ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI representation is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H .


Physical And Chemical Properties Analysis

“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a solid substance . Its empirical formula is C10H12ClN · HCl, and its molecular weight is 218.12 .

Scientific Research Applications

Applications in Plant Growth and Ethylene Inhibition

One significant area of research is the study of compounds like 1-methylcyclopropene (1-MCP), which, although not the same as "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," shares a focus on cyclopropyl structures. 1-MCP is utilized for its ethylene inhibition properties, affecting a wide range of fruits, vegetables, and floricultural crops. This compound has been instrumental in understanding ethylene's role in plants and offers a technological tool to manage post-harvest quality and shelf life (Blankenship & Dole, 2003).

Environmental Impact and Toxicology of Chlorophenols

Research has also explored the environmental impact of chlorophenols, which are related to the chlorophenyl group in "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride." These studies examine the moderate toxic effects of chlorophenols on mammalian and aquatic life, their persistence under certain conditions, and their potential for bioaccumulation. The understanding of chlorophenols' behavior in the environment contributes to assessing the ecological risks of related compounds (Krijgsheld & Gen, 1986).

Anticancer Drug Research

Another area of interest is the investigation of compounds with potential anticancer applications. While not directly related to "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," research into compounds showing tumor specificity and reduced toxicity to non-cancerous cells provides a basis for developing new anticancer agents. Studies on compounds like 3-styrylchromones and 3-styryl-2H-chromenes, which exhibit high tumor specificity and minimal keratinocyte toxicity, highlight the ongoing search for effective anticancer drugs with fewer side effects (Sugita et al., 2017).

Degradation of Environmental Pollutants

The research on the degradation of chlorinated phenols by zero valent iron and bimetals offers insights into remediation strategies for environmental pollutants. This work is relevant to understanding how related compounds might be broken down or managed in natural settings or treatment systems. Efficient dechlorination and the role of iron-based bimetallic systems in enhancing this process are critical areas of investigation, contributing to environmental management practices (Gunawardana, Singhal, & Swedlund, 2011).

Safety And Hazards

The safety information for “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” indicates that it may cause serious eye irritation (H319). Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXJYKHLQMCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672628
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

CAS RN

1209173-54-5
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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